3-Hydroxypiperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC1897884
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 3-hydroxypiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
| Standard InChI Key | FDMYUQHVJYNDLI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(NC1)C(=O)O)O |
Introduction
Chemical Structure and Properties
3-Hydroxypiperidine-2-carboxylic acid is characterized by its six-membered piperidine ring structure containing both a hydroxyl group at the C-3 position and a carboxylic acid group at the C-2 position . This unique arrangement of functional groups contributes to its chemical reactivity and biological interactions.
Basic Chemical Properties
The compound features a heterocyclic nitrogen, a secondary hydroxyl group, and a carboxylic acid moiety, which determine its physical and chemical properties, including its solubility in aqueous media and reactivity patterns .
Stereochemistry
3-Hydroxypiperidine-2-carboxylic acid possesses two stereocenters at the C-2 and C-3 positions, resulting in four possible stereoisomers: (2R,3R), (2S,3R), (2R,3S), and (2S,3S) . The stereochemistry significantly influences the compound's biological activity and applications.
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid
This stereoisomer, also known as trans-3-hydroxypipecolic acid, has the CAS number 176019-04-8 . It has the following properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 176019-04-8 | |
| InChIKey | FDMYUQHVJYNDLI-RFZPGFLSSA-N | |
| SMILES | C1CC@HO | |
| Optical Rotation | Data not available in provided sources |
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
This stereoisomer has the CAS number 112241-70-0 . It exhibits significant biological activities and is often studied for its potential therapeutic applications.
| Property | Value | Source |
|---|---|---|
| CAS Number | 112241-70-0 | |
| InChIKey | FDMYUQHVJYNDLI-UHNVWZDZSA-N | |
| SMILES | C1CC@HO | |
| Hydrochloride Form CAS | 870651-01-7 |
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
This cis-isomer has the CAS number 119593-44-1. It has been studied for its role in various biological processes and potential therapeutic applications.
| Property | Value | Source |
|---|---|---|
| CAS Number | 119593-44-1 | |
| Configuration | (+)-cis-form | |
| Stereochemical Influence | Critical for specific biological activities |
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-hydroxypiperidine-2-carboxylic acid isomers, with methods often tailored to achieve specific stereochemical configurations.
General Synthetic Approaches
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Stereoselective Reduction: Using suitable reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure desired stereochemistry.
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Asymmetric Hydrogenation: Employing chiral catalysts to induce the formation of specific stereoisomers.
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Enzymatic Asymmetric Synthesis: Including asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids.
Synthesis of cis-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
A stereoselective total synthesis has been reported for this isomer starting from enantiomerically pure α-amino alcohol derived from L-serine as a chiral building block . The synthesis involves the following key steps:
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Mesylation reaction conducted at -78°C
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Hydrogenolysis in the presence of Pd/C to generate a primary amine
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Cyclization to form the hydroxypipecolic acid core
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Saponification and purification on Dowex 50W-X8 ion exchange resin
Synthesis of trans and cis-3-hydroxypiperidine derivatives
A facile synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids has been developed featuring Rhodium-catalyzed cyclohydrocarbonylation through common intermediates . This method allows for the production of both enantiomers, with specific stereochemistry determined by the reaction conditions and starting materials.
Chemical Reactions
3-Hydroxypiperidine-2-carboxylic acid undergoes various reactions typical of compounds containing hydroxyl and carboxylic acid functional groups.
Typical Reactions
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Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate.
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Reduction: The carboxylic acid group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
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Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.
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Esterification: The carboxylic acid group can form esters through reactions with alcohols.
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Amidation: Formation of amide bonds, particularly useful in the synthesis of peptidomimetics .
Application in Organic Synthesis
3-Hydroxypiperidine-2-carboxylic acid serves as a versatile synthetic building block. A notable example is its reaction with 4-tert-butyl-1,2-diaminobenzene in the presence of BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) to form 2-(5-tert-butyl-1H-benzimidazol-2-yl)piperidin-3-ol . This reaction involves:
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Amide bond formation
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Cyclization in THF/AcOH mixture at 60°C
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Purification by preparative HPLC
This synthetic pathway demonstrates the utility of 3-hydroxypiperidine-2-carboxylic acid in creating complex heterocyclic structures with potential biological activity .
Biological Activity and Applications
3-Hydroxypiperidine-2-carboxylic acid displays significant biological activities and has diverse applications in pharmaceutical research and development.
Biological Activities
While specific biological activities vary by stereoisomer, general properties include:
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Enzyme Inhibition: Interaction with various enzymes and modulation of their activities, particularly as inhibitors of specific biological pathways.
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Potential Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for antibiotic development.
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Neuroprotective Effects: Possible neuroprotective properties through modulation of neurotransmitter systems.
Applications in Medicinal Chemistry
The compound has found significant applications in medicinal chemistry and pharmaceutical development:
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Building Block for Drug Development: Used as a chiral building block in the synthesis of pharmaceuticals and natural products.
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Peptidomimetics: The 3-hydroxypipecolic acid framework has been used as a conformationally constrained α-amino β-hydroxy acid in the synthesis of peptidomimetics .
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Therapeutic Applications: Incorporated in the preparation of biologically active compounds such as:
Natural Occurrences and Derivatives
The 3-hydroxypipecolic acid structure is found in various biologically active compounds:
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Trans-3-hydroxypipecolic acid: An advanced intermediate in the synthesis of (–)-swainsonine, a potent α-D-mannosidase inhibitor .
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Cis-3-hydroxypipecolic acid: Structural component of tetrazomine, an antitumor antibiotic .
Structure-Activity Relationships
The biological activity of 3-hydroxypiperidine-2-carboxylic acid and its derivatives is strongly influenced by their stereochemistry and structural features.
Stereochemical Influence on Activity
The specific stereochemistry at the C-2 and C-3 positions significantly affects the compound's interaction with biological targets:
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Receptor Binding: The spatial arrangement of the hydroxyl and carboxylic acid groups determines how the molecule fits into the active sites of enzymes and receptor binding pockets.
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Conformational Constraints: The piperidine ring provides conformational rigidity that can enhance selectivity for specific biological targets.
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Hydrogen Bonding Capability: The hydroxyl and carboxylic acid groups enable hydrogen bonding with protein residues, influencing binding affinity and specificity.
Comparison with Similar Compounds
3-Hydroxypiperidine-2-carboxylic acid can be compared with structurally related compounds to understand structure-activity relationships:
| Compound | Structural Features | Comparative Aspects |
|---|---|---|
| Piperidine-2-carboxylic acid | Lacks hydroxyl group | Different reactivity profile, reduced hydrogen bonding capacity |
| 3-Hydroxypiperidine | Lacks carboxylic acid group | Affects solubility and reactivity patterns |
| 4-Hydroxyproline | Five-membered ring with similar functionality | Different ring size affecting biological interactions |
| 1-Hydroxypiperidine | Hydroxyl group on nitrogen | Different chemical properties and biological activities |
Analytical Methods and Characterization
Various analytical techniques are employed to characterize 3-hydroxypiperidine-2-carboxylic acid and its stereoisomers.
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): Used to determine the structure and stereochemistry of the compound. Both ¹H-NMR and ¹³C-NMR are utilized, often with chiral shift reagents to differentiate between enantiomers.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula and can detect impurities.
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Infrared Spectroscopy (IR): Identifies functional groups and can provide information about hydrogen bonding.
Chromatographic Methods
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Chiral HPLC: Used to separate and quantify stereoisomers, often paired with polarimetric detection to determine enantiomeric excess.
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X-ray Crystallography: Resolves absolute configuration using single-crystal diffraction, particularly valuable for determining the stereochemistry at C-2 and C-3 positions .
This technique has revealed important structural features, such as a diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures .
Current Research and Future Directions
Research on 3-hydroxypiperidine-2-carboxylic acid continues to evolve, with several promising avenues for future investigation.
Current Research Focus
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Improved Synthetic Methodologies: Development of more efficient and stereoselective synthetic routes .
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Medicinal Applications: Investigation of the compound's potential in treating various diseases, including its role as an enzyme inhibitor.
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Structure-Activity Relationship Studies: Detailed analysis of how structural modifications affect biological activity.
Future Directions
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Drug Development: Further exploration of the compound's potential in developing new pharmaceuticals, particularly for conditions where enzyme inhibition is therapeutic.
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Enzyme Mechanism Studies: Using the compound to study enzyme mechanisms and protein-ligand interactions.
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Combination with Modern Synthetic Techniques: Integration with emerging synthetic methodologies like flow chemistry and biocatalysis for more efficient production.
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